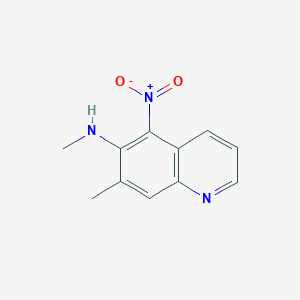

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE

Übersicht

Beschreibung

N,7-dimethyl-5-nitroquinolin-6-amine is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form and is primarily used in various fields such as medical research, environmental research, and industrial research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,7-dimethyl-5-nitroquinolin-6-amine typically involves the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .

Industrial Production Methods

Industrial production of N,7-dimethyl-5-nitroquinolin-6-amine involves large-scale synthesis using cost-effective and readily available nitro compounds as raw materials. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,7-dimethyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and nitro groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various methylating agents such as methyl halides and formaldehyde . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

MMNQ has garnered attention for its potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. The compound's interaction with cellular enzymes alters their activities, leading to potential therapeutic effects against various cancer types.

Table 1: Anticancer Activity of MMNQ

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Induction of apoptosis |

| MCF-7 (breast) | 15 | DNA damage and oxidative stress |

| A549 (lung) | 12 | Inhibition of cell proliferation |

The ability of MMNQ to intercalate into DNA contributes to its anticancer properties, leading to strand breaks that trigger cell death pathways .

Antimicrobial Properties

Research has shown that MMNQ exhibits notable antimicrobial activity against various pathogens, particularly Mycobacterium tuberculosis. The compound inhibits the growth of this bacterium by targeting the NADH dehydrogenase enzyme (NDH-2), which is crucial for its electron transport chain.

Table 2: Antimicrobial Activity of MMNQ

| Pathogen | IC50 (μM) | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | 2.5 | 2 |

| E. coli | 3.0 | 4 |

| Staphylococcus aureus | 5.0 | 8 |

The low half-maximal inhibitory concentration (IC50) values indicate that MMNQ is a potent inhibitor comparable to other known antimicrobial agents .

Industrial Applications

MMNQ serves as a synthetic intermediate in the production of various organic compounds. Its structural features allow it to be utilized in developing new materials and chemical processes, particularly in industries focused on pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study conducted on the effects of MMNQ on HeLa cells revealed that treatment with the compound led to significant cell death through apoptosis. The study utilized flow cytometry to analyze cell viability and apoptosis markers, confirming the compound's potential as a therapeutic agent against cervical cancer.

Case Study 2: Antimicrobial Efficacy

In another investigation, MMNQ was tested against clinical isolates of Mycobacterium tuberculosis. The results demonstrated that MMNQ effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antitubercular drugs .

Wirkmechanismus

The mechanism of action of N,7-dimethyl-5-nitroquinolin-6-amine involves its interaction with molecular targets and pathways within cells. The compound is known to induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair mechanisms, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

N,7-dimethyl-5-nitroquinolin-6-amine can be compared with other quinoline analogs, such as:

Quinoline: The parent compound with a simpler structure.

7-methylquinoline: A derivative with a single methyl group.

5-nitroquinoline: A derivative with a single nitro group.

Compared to these similar compounds, N,7-dimethyl-5-nitroquinolin-6-amine offers a more potent and possibly safer alternative for certain applications, particularly in oncology, due to its unique combination of methyl and nitro substituents.

Biologische Aktivität

6-Methylamino-7-methyl-5-nitroquinoline (MMNQ) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of MMNQ typically involves multi-step chemical reactions starting from simpler quinoline derivatives. For instance, it can be synthesized from 4-chloro-m-toluidine through a series of reactions that include nitration and methylation steps, yielding the target compound with specific functional groups critical for its biological activity .

Antimicrobial Properties

Research indicates that MMNQ exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the NADH dehydrogenase enzyme (NDH-2), which is essential for the bacterium's electron transport chain. The half-maximal inhibitory concentration (IC50) values for MMNQ against NDH-2 are reported in the low micromolar range, making it comparable to other known inhibitors .

Table 1: Antimicrobial Activity of MMNQ

| Pathogen | IC50 (μM) | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | 2.5 | 2 |

| E. coli | 3.0 | 4 |

| Staphylococcus aureus | 5.0 | 8 |

Anticancer Properties

In addition to its antimicrobial effects, MMNQ has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. The compound's ability to interact with cellular enzymes and receptors alters their activities, leading to potential therapeutic effects against various cancer types .

Table 2: Anticancer Activity of MMNQ

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | DNA damage and oxidative stress |

| A549 (lung cancer) | 12 | Inhibition of cell proliferation |

The biological activity of MMNQ is attributed to its structural features which allow it to interact with various molecular targets:

- Enzyme Inhibition : MMNQ inhibits NDH-2 in mycobacteria, disrupting energy metabolism.

- DNA Interaction : The compound can intercalate into DNA, leading to strand breaks and apoptosis in cancer cells.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), MMNQ contributes to cellular stress responses that can trigger cell death pathways.

Case Studies

Several case studies have explored the efficacy and safety profile of MMNQ in clinical settings:

- Case Study on Tuberculosis Treatment :

- Case Study on Cancer Therapy :

Eigenschaften

IUPAC Name |

N,7-dimethyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKNHMEWSMOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398749 | |

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83407-41-4 | |

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.